Cas no 933683-06-8 (methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine)

Methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine is a heterocyclic amine derivative featuring a 1,2,4-oxadiazole core with a methyl substituent at the 3-position. This compound is of interest in medicinal and agrochemical research due to its structural versatility, enabling potential applications as a building block for bioactive molecules. The oxadiazole moiety contributes to metabolic stability and hydrogen-bonding interactions, while the methylamine side chain enhances solubility and reactivity for further derivatization. Its well-defined synthetic route ensures consistent purity, making it suitable for exploratory studies in drug discovery and material science. The compound’s stability under standard storage conditions further supports its utility in laboratory applications.
methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine structure
933683-06-8 structure
Product Name:methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine
CAS No:933683-06-8
MF:C5H9N3O
MW:127.144460439682
MDL:MFCD11124699
CID:1069969
PubChem ID:25219498
Update Time:2025-08-05

methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)-methyl]amine
    • N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
    • N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine
    • F8881-7974
    • Methyl-(3-methyl-[1,2,4]oxadiazol-5-ylmethyl)- amine
    • BB 0238849
    • methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine
    • AKOS005171500
    • EN300-242572
    • VS-12826
    • MFCD11124699
    • CHEMBL4519594
    • DTXSID00649251
    • SY084791
    • 933683-06-8
    • SCHEMBL13878110
    • N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, AldrichCPR
    • N,3-Dimethyl-1,2,4-oxadiazole-5-methanamine
    • ALBB-005673
    • STK503538
    • BBL035033
    • DB-418141
    • methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine
    • MDL: MFCD11124699
    • Inchi: 1S/C5H9N3O/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3
    • InChI Key: DXORLLLAUZFWFF-UHFFFAOYSA-N
    • SMILES: O1C(CNC)=NC(C)=N1

Computed Properties

  • Exact Mass: 127.074561919g/mol
  • Monoisotopic Mass: 127.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 88.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 51Ų

Experimental Properties

  • Density: 1.09
  • Boiling Point: 207.7°C at 760 mmHg
  • Flash Point: 79.4°C
  • Refractive Index: 1.472

methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine Pricemore >>

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Additional information on methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine

Exploring the Versatile Applications of Methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine (CAS No. 933683-06-8) in Modern Chemistry

The compound methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine (CAS No. 933683-06-8) has garnered significant attention in recent years due to its unique structural properties and broad applicability in pharmaceutical and agrochemical research. As a derivative of the 1,2,4-oxadiazole family, this molecule exhibits remarkable stability and reactivity, making it a valuable building block for synthetic chemists. Researchers are particularly interested in its potential as a bioactive scaffold, with studies suggesting applications in drug discovery and material science.

One of the most frequently asked questions about CAS No. 933683-06-8 relates to its synthesis and purification methods. The compound can be prepared through cyclization reactions involving amidoximes and carboxylic acid derivatives, followed by methylation. Recent advancements in green chemistry have led to more sustainable production methods, aligning with the growing demand for environmentally friendly synthetic protocols. The methylamine moiety in its structure contributes to enhanced solubility in polar solvents, a property highly valued in formulation development.

In the context of current research trends, methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine has shown promise in the development of novel heterocyclic compounds with potential biological activities. Its oxadiazole ring system is known to interact with various biological targets, sparking interest in medicinal chemistry applications. The compound's molecular weight (141.15 g/mol) and logP value make it particularly interesting for researchers exploring central nervous system-active compounds and metabolic stability optimization.

The thermal stability of 933683-06-8 has been another area of investigation, with differential scanning calorimetry studies revealing its decomposition profile. This information is crucial for industrial applications where temperature sensitivity is a concern. The compound's structure-activity relationship (SAR) has been extensively studied, particularly how modifications to the methyl group at the 3-position affect its chemical behavior. These studies contribute valuable data to the growing field of computational chemistry and molecular modeling.

From a commercial perspective, the global market for 1,2,4-oxadiazole derivatives like methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine has seen steady growth, driven by increasing R&D investments in pharmaceutical and agricultural sectors. Quality control parameters for this compound typically include HPLC purity testing, residual solvent analysis, and confirmation of structural integrity through spectroscopic methods such as NMR and mass spectrometry. Storage recommendations generally suggest protection from moisture and light to maintain stability.

Recent patent literature reveals innovative applications of CAS No. 933683-06-8 in polymer chemistry, where it serves as a monomer for specialty materials with unique thermal and mechanical properties. The compound's ability to participate in click chemistry reactions has opened new possibilities in bioconjugation and material science. Researchers are particularly excited about its potential in creating smart materials that respond to environmental stimuli.

Safety assessments of methyl(3-methyl-1,2,4-oxadiazol-5-yl)methylamine have confirmed its compatibility with standard laboratory handling procedures. While comprehensive toxicological data continues to be developed, preliminary studies suggest favorable safety profiles at typical working concentrations. This makes the compound attractive for academic and industrial laboratories focusing on high-throughput screening and combinatorial chemistry approaches.

The future research directions for 933683-06-8 appear promising, with several research groups investigating its potential as a pharmacophore in drug design. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly interesting for medicinal chemistry applications targeting protein-protein interactions. As synthetic methodologies continue to evolve, we can expect to see more innovative applications of this versatile heterocyclic amine in various scientific disciplines.

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